molecular formula C10H9ClF3NO B8298302 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-butanone

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-butanone

Cat. No.: B8298302
M. Wt: 251.63 g/mol
InChI Key: YYDSZWUXECGVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-butanone is a useful research compound. Its molecular formula is C10H9ClF3NO and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-2-7(16)4-9-8(11)3-6(5-15-9)10(12,13)14/h3,5H,2,4H2,1H3

InChI Key

YYDSZWUXECGVBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.08 g of methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxopentanoate (0.00677 mol) and 0.12 g of sodium chloride are dissolved in a mixture of water (0.25 mL) and dimethylsulfoxyde (20 mL). The reaction medium is stirred at a temperature of 130° C. for 8 hours. After cooling, 100 mL of water are added to the reaction mixture which is extracted twice with 150 mL of ethyl acetate.
Name
methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxopentanoate
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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